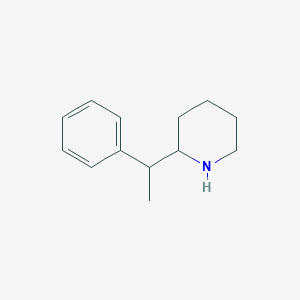
2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions involving azidobenzaldehydes and amines.
Substitution Reaction: The ethanamine group is introduced via a substitution reaction, where the indazole core reacts with an appropriate ethanamine derivative under controlled conditions.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalyst Selection: Use of efficient catalysts to promote the formation of the indazole core.
Reaction Optimization: Optimization of temperature, pressure, and solvent conditions to maximize yield.
Purification: Purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The ethanamine group can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups to the ethanamine moiety.
Aplicaciones Científicas De Investigación
2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Chemical Research: It serves as a building block in the synthesis of more complex molecules for chemical research.
Mecanismo De Acción
The mechanism of action of 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride: This compound has a similar structure but differs in the position of the ethanamine group.
2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride: This compound has a methyl group at the 6-position of the indazole ring.
Uniqueness: 2-(1H-indazol-6-yl)ethan-1-aminedihydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. Its specific interactions with molecular targets and pathways can lead to unique biological effects, making it a valuable compound for research and drug development.
Propiedades
Fórmula molecular |
C9H13Cl2N3 |
|---|---|
Peso molecular |
234.12 g/mol |
Nombre IUPAC |
2-(1H-indazol-6-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c10-4-3-7-1-2-8-6-11-12-9(8)5-7;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H |
Clave InChI |
ZPSOQOGDTWPGJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CCN)NN=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl3-[(methoxycarbonyl)amino]propanoate](/img/structure/B13594667.png)




![ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate](/img/structure/B13594717.png)




